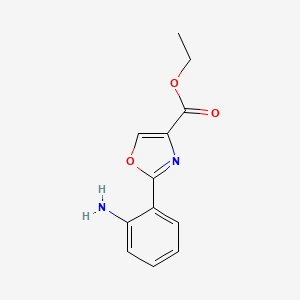

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester

Vue d'ensemble

Description

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that features an oxazole ring fused with an aminophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenylacetic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms of the oxazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly due to its structural similarity to other biologically active molecules.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. In a study focusing on the inhibition of Salmonella typhimurium serine acetyltransferase (SAT), it was found that 2-(2-amino-phenyl)-oxazole-4-carboxylic acid ethyl ester and its derivatives showed promising inhibitory activity, with some derivatives demonstrating IC values as low as 2.6 μM, indicating a high affinity for the target enzyme .

Anticancer Potential

Oxazole derivatives have also been evaluated for their anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapy. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its potency against cancer cell lines .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of ethyl oxazole-4-carboxylate with 2-chloroaniline. This method allows for the production of various analogues by modifying functional groups on the aromatic ring, which can lead to enhanced biological activity or altered pharmacokinetic properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications impact biological activity. For instance:

- The introduction of electron-withdrawing groups (EWGs) on the phenyl ring has shown to increase the potency of certain derivatives.

- Both the acid and ester forms of the compound have been evaluated, with findings indicating that while both forms possess adequate inhibitory activity, the ester derivatives may offer slight advantages in terms of metabolic stability .

Table 1: Structure-Activity Relationship Findings

| Compound | Modification | IC (μM) | Remarks |

|---|---|---|---|

| Base Compound | None | - | Reference |

| Compound A | EWG on phenyl | 2.6 | High potency |

| Compound B | Alkoxy substitution | 7.3 | Moderate potency |

| Compound C | Acid form | 5.0 | Comparable to esters |

Mécanisme D'action

The mechanism of action of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminophenyl-1,3-oxazole derivatives: These compounds share the oxazole ring and aminophenyl group but differ in the substituents on the oxazole ring.

Quinoxaline derivatives: These compounds have a similar fused ring structure and exhibit comparable biological activities.

Benzimidazole derivatives: These compounds also feature a fused ring system and are known for their diverse pharmacological properties.

Uniqueness

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to its specific combination of the oxazole ring and the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxylic acid group, and an ethyl ester moiety. These structural components contribute to its reactivity and biological interactions.

Molecular Formula: C12H12N2O3

CAS Number: 885274-73-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site, thereby inhibiting enzymatic activity. It may also function as a receptor modulator, acting as either an agonist or antagonist depending on the biological context .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of oxazole compounds possess significant antimicrobial properties. The presence of the amino group enhances solubility and interaction with bacterial targets .

- Anti-inflammatory Effects: The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

- Apoptosis Induction: Some derivatives have been identified as potent apoptosis inducers, particularly in cancer cells. For instance, compounds related to oxazole structures have demonstrated efficacy in inhibiting tumor growth in xenograft models .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl ring and the carboxylic acid group significantly affect biological activity. For example:

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| 5 | Base Compound | 110 | Control |

| 14 | Ethyl Ester | 10 | Enhanced Inhibition |

| 22a | Carboxylic Acid | 11 | Active Derivative |

From these findings, it is noted that the ethyl ester derivative often exhibits superior inhibitory activity compared to its carboxylic acid counterpart .

Case Studies

- Anticancer Activity: A study demonstrated that a related oxazole derivative showed an EC50 of 270 nM against human colorectal cancer cells, indicating strong potential as an anticancer agent .

- Antibacterial Studies: Another investigation highlighted the effectiveness of oxazole derivatives in inhibiting bacterial strains responsible for chronic infections. The study focused on the structure modifications that led to increased potency against resistant strains .

- Mechanistic Insights: Research into the binding affinity of this compound with specific enzymes revealed that small electron-withdrawing groups on the phenyl ring significantly enhance inhibitory effects, leading to a better understanding of its mechanism at the molecular level .

Q & A

Q. Basic: What synthetic strategies are optimal for preparing 2-(2-amino-phenyl)-oxazole-4-carboxylic acid ethyl ester?

The compound can be synthesized via hydrolysis of its ester precursor under basic conditions. A general protocol involves refluxing the ester derivative (e.g., 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester) with lithium hydroxide (LiOH) in a THF/water solvent system. After 3 hours, the THF is evaporated, and the product is acidified with 1N HCl, followed by extraction with ethyl acetate (EtOAc). This method achieves >90% yield for analogous oxazole-4-carboxylic acids . Modifications may include adjusting reaction time, temperature, or base concentration to optimize purity.

Q. Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ values) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. For example, ¹H-NMR signals for the ethyl ester group typically appear as a quartet (δ ~4.2 ppm for -CH₂CH₃) and a triplet (δ ~1.3 ppm for -CH₃). HRMS data for structurally similar oxazole esters show <1 ppm error between theoretical and observed masses, ensuring accuracy .

Q. Advanced: How to address contradictory spectroscopic data during characterization?

Contradictions in NMR or HRMS may arise from residual solvents, diastereomers, or incomplete purification. Cross-validate using complementary techniques:

- LC-MS : Confirm molecular ion peaks and rule out impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. Advanced: What methodologies are suitable for studying its potential biological activity?

Screen for monoamine oxidase (MAO) inhibition or antibacterial activity using:

- Enzyme assays : Measure IC₅₀ values against MAO-A/B isoforms, as oxazole derivatives exhibit selective MAO-B inhibition .

- MIC testing : Assess antibacterial potency against Gram-positive/negative strains, leveraging the compound’s ester moiety for membrane permeability .

- Docking studies : Model interactions with target enzymes (e.g., MAO-B active site) to guide structural optimization .

Q. Advanced: How to optimize reaction conditions to minimize byproducts in ester hydrolysis?

Byproduct formation (e.g., decarboxylation or oxazole ring degradation) can be mitigated by:

- Controlled pH : Maintain pH 10–12 during hydrolysis to prevent acid-catalyzed side reactions.

- Low-temperature reflux : Reduce thermal decomposition (e.g., 60°C instead of 80°C).

- Catalyst screening : Test alternatives to LiOH, such as NaOH or K₂CO₃, to improve selectivity .

Q. Advanced: How to resolve low yields in macrocyclization reactions involving this compound?

When incorporating the ester into macrocyclic scaffolds (e.g., DNA-encoded libraries):

- Flow chemistry : Use column reactors with activated MnO₂ at 100°C to enhance oxidation efficiency and reduce polymerization byproducts.

- Solvent optimization : Replace polar aprotic solvents (THF) with DME to stabilize intermediates .

Q. Basic: What purification techniques are recommended for isolating this compound?

- Liquid-liquid extraction : Separate the acidic product from neutral impurities using EtOAc and brine washes .

- Flash chromatography : Employ silica gel with a gradient of hexane/EtOAc (e.g., 70:30 to 50:50) to resolve ester derivatives.

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystalline solids .

Q. Advanced: How to design analogs to enhance metabolic stability?

Modify the ethyl ester group or oxazole ring to improve pharmacokinetics:

- Ester bioisosteres : Replace the ethyl ester with a boronate ester or amide to resist hydrolytic cleavage.

- Substituent addition : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance oxidative stability .

Q. Basic: What are the critical storage conditions to prevent degradation?

Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .

Q. Advanced: How to analyze data discrepancies in biological assay reproducibility?

- Dose-response curves : Repeat assays with ≥3 biological replicates to identify outliers.

- Cellular toxicity controls : Use MTT assays to rule out false positives from cytotoxicity.

- Batch variability : Compare results across independently synthesized batches to isolate synthesis-related inconsistencies .

Propriétés

IUPAC Name |

ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCFZYNFZFNPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695846 | |

| Record name | Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-55-5 | |

| Record name | Ethyl 2-(2-aminophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.